molecular formula C14H14FN3O2S B3729129 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B3729129
M. Wt: 307.35 g/mol
InChI Key: WOLSQKWXNVFWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. It is a highly effective antiretroviral drug that inhibits the replication of the HIV virus.

Mechanism of Action

Efavirenz works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. It binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA. This prevents the virus from replicating and reduces the viral load in the patient.
Biochemical and Physiological Effects:
Efavirenz has been shown to have a number of biochemical and physiological effects on the body. It can cause changes in lipid metabolism, leading to increases in cholesterol and triglyceride levels. It can also cause central nervous system side effects, such as dizziness, insomnia, and vivid dreams. Additionally, Efavirenz has been linked to teratogenic effects, and it is not recommended for use in pregnant women.

Advantages and Limitations for Lab Experiments

Efavirenz is a highly effective antiretroviral drug that has been extensively studied for its activity against HIV. It is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, it is important to note that Efavirenz has a number of limitations for lab experiments, including its potential for teratogenic effects and its central nervous system side effects.

Future Directions

There are a number of future directions for the study of Efavirenz. One area of research is the development of new NNRTIs that are more effective against HIV and have fewer side effects. Another area of research is the use of Efavirenz in combination with other antiretroviral drugs, with the goal of developing more effective treatment regimens for HIV/AIDS. Additionally, there is ongoing research into the use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.

Scientific Research Applications

Efavirenz has been extensively studied for its antiretroviral activity against HIV. It has been shown to be highly effective in reducing the viral load in patients with HIV/AIDS, and it is often used in combination with other antiretroviral drugs. Efavirenz has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-2-10-7-12(19)18-14(17-10)21-8-13(20)16-11-5-3-9(15)4-6-11/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLSQKWXNVFWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.